An In-depth Technical Guide to Ethyl 2-(1H-Indazol-3-yl)-2-oxoacetate: Structure, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 2-(1H-Indazol-3-yl)-2-oxoacetate: Structure, Synthesis, and Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate, also known as ethyl (1H-indazol-3-yl)glyoxylate, is a key heterocyclic building block in the field of medicinal chemistry. Its structure uniquely combines the pharmacologically significant indazole nucleus with a versatile α-ketoester functional group. The indazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds, including kinase inhibitors and anticancer agents.[1][2][3] The adjacent keto and ester groups provide multiple reactive sites for chemical modification, making this compound an ideal starting point for the synthesis of diverse compound libraries aimed at drug discovery. This guide provides a detailed overview of the chemical structure, physicochemical properties, a robust synthetic protocol, spectroscopic characterization, and the strategic applications of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate in modern drug development.
Chemical Structure and Physicochemical Properties
Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate is an aromatic heterocyclic compound. The core of the molecule is a bicyclic indazole ring system, which consists of a benzene ring fused to a pyrazole ring. The more stable 1H-tautomer is generally the predominant form.[1][4] Attached to the C3 position of the indazole ring is an ethyl 2-oxoacetate (α-ketoester) moiety. This functional group is highly valued in organic synthesis for its dual electrophilic carbonyl centers, which allow for a wide range of chemical transformations.[5][6]
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | ethyl 2-(1H-indazol-3-yl)-2-oxoacetate | - |
| Synonyms | Ethyl (1H-indazol-3-yl)glyoxylate | - |
| CAS Number | 919766-35-1 | Vendor Data |
| Molecular Formula | C₁₁H₁₀N₂O₃ | Vendor Data |
| Molecular Weight | 218.21 g/mol | Vendor Data |
| SMILES | O=C(OCC)C(=O)C1=NNC2=C1C=CC=C2 | Vendor Data |
Synthesis and Purification
The synthesis of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate can be efficiently achieved via a Friedel-Crafts acylation of 1H-indazole with ethyl oxalyl chloride.[7] This electrophilic aromatic substitution targets the electron-rich C3 position of the indazole nucleus. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the acyl chloride, thereby generating a highly electrophilic acylium ion intermediate that readily reacts with the indazole ring.
Rationale for Synthetic Approach
-
Electrophilicity: Indazole, similar to indole, is an electron-rich heterocycle. The C3 position is particularly nucleophilic and susceptible to electrophilic attack.
-
Reagent Choice: Ethyl oxalyl chloride is an excellent and commercially available reagent for introducing the α-ketoester moiety in a single step.[8]
-
Catalysis: A Lewis acid like AlCl₃ is required to polarize the C-Cl bond of the acyl chloride, making the carbonyl carbon a potent electrophile. Anhydrous conditions are critical to prevent the catalyst and reagent from being quenched by water.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents).
-
Add anhydrous dichloromethane (DCM) as the solvent and cool the suspension to 0 °C in an ice bath.
Step 2: Formation of the Electrophile 3. Slowly add ethyl oxalyl chloride (1.2 equivalents) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 15 minutes. 4. Allow the mixture to stir at 0 °C for an additional 20 minutes to ensure the complete formation of the reactive acylium complex.
Step 3: Acylation Reaction 5. Dissolve 1H-indazole (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. 6. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 4: Workup and Extraction 7. Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by the slow addition of crushed ice, followed by cold water. 8. Separate the organic layer. Extract the aqueous layer twice with DCM. 9. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. 10. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification 11. Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure ethyl 2-(1H-indazol-3-yl)-2-oxoacetate.
Caption: Synthetic workflow for ethyl 2-(1H-indazol-3-yl)-2-oxoacetate.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, its structure can be confidently predicted based on the analysis of its functional groups and comparison with similar indazole and α-ketoester derivatives.[9][10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value |
| ¹H NMR | -CH₃ (ethyl) | Triplet (t), δ ≈ 1.4 ppm |
| -CH₂ (ethyl) | Quartet (q), δ ≈ 4.4 ppm | |
| Aromatic C-H | Multiplets (m), δ ≈ 7.2 - 8.2 ppm | |
| Indazole N-H | Broad Singlet (br s), δ > 13 ppm (in DMSO-d₆) | |
| ¹³C NMR | -CH₃ (ethyl) | δ ≈ 14 ppm |
| -CH₂ (ethyl) | δ ≈ 63 ppm | |
| Aromatic C | δ ≈ 110 - 142 ppm | |
| Ester C=O | δ ≈ 163 ppm | |
| Ketone C=O | δ ≈ 185 ppm | |
| IR (cm⁻¹) | N-H Stretch | ~3300 cm⁻¹ (broad) |
| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | |
| C=O Stretch (Ester) | ~1735 cm⁻¹ | |
| C=O Stretch (Ketone) | ~1680 cm⁻¹ | |
| Mass Spec. | [M+H]⁺ (for C₁₁H₁₀N₂O₃) | m/z = 219.07 |
Reactivity and Applications in Drug Discovery
The true value of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate lies in its potential as a versatile synthetic intermediate. The indazole core is a key pharmacophore in many approved drugs, particularly tyrosine kinase inhibitors like Pazopanib and Axitinib, where it often mimics the adenine hinge-binding motif of ATP.[3]
The α-ketoester moiety provides a rich platform for chemical elaboration:
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate an amide library. This is a common strategy for exploring structure-activity relationships (SAR).[12][13]
-
Ketone Chemistry: The ketone is susceptible to nucleophilic attack, allowing for reactions such as reduction to a secondary alcohol, Grignard additions to install new carbon substituents, or reductive amination to form α-amino esters.
-
Indazole N-Alkylation: The nitrogen at the N1 position of the indazole ring can be alkylated or arylated to introduce further diversity and modulate the molecule's physicochemical properties, such as solubility and cell permeability.[14]
These potential modifications allow for the rapid generation of novel indazole derivatives for screening against various biological targets, including protein kinases, polymerases, and other enzymes implicated in diseases like cancer and inflammation.[1]
Caption: Derivatization pathways from the core scaffold.
Conclusion
Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate is a high-value synthetic intermediate that strategically combines the privileged indazole scaffold with a chemically versatile α-ketoester handle. Its synthesis via Friedel-Crafts acylation is straightforward, and its multiple reactive sites offer extensive opportunities for derivatization. For researchers and scientists in drug discovery, this compound represents an excellent starting point for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. The continued exploration of chemistries involving this and related scaffolds is expected to yield new generations of potent and selective drug candidates.
References
-
Bräse, S., & Encinas, A. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 129-148. Available from: [Link]
-
Supporting Information for "A convenient synthesis of 1H-indazoles by the [3+2] cycloaddition of in situ generated benzynes and diazo compounds". (2007). Wiley-VCH. Available from: [Link]
-
Zhang, Y., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 30(12), 1234. Available from: [Link]
-
Shi, F., & Larock, R. C. (2009). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 86, 317-327. Available from: [Link]
-
Wang, H., et al. (2020). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. The Royal Society of Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Available from: [Link]
- CN103382152A - Preparation method of alpha-keto ester. (2013). Google Patents.
-
Zhang, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]
-
Chen, J., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega, 5(16), 9373–9383. Available from: [Link]
-
Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available from: [Link]
-
Lee, J. H., & Park, C. H. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(4), M961. Available from: [Link]
-
Kaur, H., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
-
G. Narayana Swamy, et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available from: [Link]
-
Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available from: [Link]
-
Bednar, P., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega. Available from: [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4118. Available from: [Link]
-
Kumar, A., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2561. Available from: [Link]
-
Sciencemadness Discussion Board. (2020). Reaction between oxalyl chloride and indole. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of (a) [1H-Indazol-3-yl]amide oxime. Available from: [Link]
-
Abdelahi, M. M. M., et al. (2017). Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. IUCrData, 2(3), x170432. Available from: [Link]
-
Reddit. (2015). Can oxalyl chloride be used in great excess? (acid chloride synthesis). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 5. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]
- 6. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. rsc.org [rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
